2-[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-ethanol 2-[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450512
InChI: InChI=1S/C11H22N2O/c1-12-6-4-11(5-7-12)13(8-9-14)10-2-3-10/h10-11,14H,2-9H2,1H3
SMILES: CN1CCC(CC1)N(CCO)C2CC2
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

2-[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-ethanol

CAS No.:

Cat. No.: VC13450512

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-ethanol -

Specification

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 2-[cyclopropyl-(1-methylpiperidin-4-yl)amino]ethanol
Standard InChI InChI=1S/C11H22N2O/c1-12-6-4-11(5-7-12)13(8-9-14)10-2-3-10/h10-11,14H,2-9H2,1H3
Standard InChI Key GZRRPLRAXUVFBU-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N(CCO)C2CC2
Canonical SMILES CN1CCC(CC1)N(CCO)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key moieties:

  • A piperidine ring substituted with a methyl group at the 1-position.

  • A cyclopropyl group linked via an amine to the piperidine’s 4-position.

  • An ethanol side chain attached to the secondary amine.

The IUPAC name, 2-[cyclopropyl-(1-methylpiperidin-4-yl)amino]ethanol, reflects this arrangement. Its SMILES notation (CN1CCC(CC1)CN(CCO)C2CC2) and InChIKey (YXQDLGMNKWEIBK-UHFFFAOYSA-N) further define the connectivity and stereochemical features.

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC12H24N2O\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}
Molecular Weight212.33 g/mol
LogP (Predicted)1.61 (iLOGP)
Solubility51.6 mg/mL (SILICOS-IT)
Topological Polar Surface Area29.26 Ų

The compound’s moderate lipophilicity (LogP ~1.61) and solubility profile suggest balanced membrane permeability and aqueous compatibility, making it suitable for drug formulation.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions under controlled conditions:

  • Piperidine Functionalization: 1-Methylpiperidin-4-amine is reacted with cyclopropane-containing reagents to introduce the cyclopropyl group.

  • Ethanolamine Attachment: The secondary amine undergoes nucleophilic substitution with ethylene oxide or ethanol derivatives to form the ethanol side chain.

  • Catalytic Optimization: Palladium on carbon (Pd/C) is employed to enhance yields (70–90%) under mild temperatures (50–70°C).

A representative reaction scheme is:

1-Methylpiperidin-4-amine+Cyclopropane reagentPd/C, 60°CIntermediateEthylene oxideTarget Compound\text{1-Methylpiperidin-4-amine} + \text{Cyclopropane reagent} \xrightarrow{\text{Pd/C, 60°C}} \text{Intermediate} \xrightarrow{\text{Ethylene oxide}} \text{Target Compound}

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR peaks at δ 2.26 (methylpiperidine), δ 3.73 (ethanolamine), and δ 1.44 (cyclopropane) confirm structural integrity.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 212.33 aligns with the theoretical mass.

  • Chromatography: Reverse-phase HPLC with a purity >95% ensures quality control.

Biological Activities and Mechanisms

Enzyme Inhibition

Cyclopropane derivatives are known to inhibit enzymes via covalent adduct formation . For instance:

  • Aldehyde Dehydrogenase (ALDH): The cyclopropyl group undergoes ring-opening to form reactive intermediates (e.g., cyclopropanone hydrate), which alkylate catalytic cysteine residues .

  • Monoamine Oxidase (MAO): Structural analogs like N-benzyl-1-methylcyclopropylamine irreversibly inhibit MAO by flavin adduct formation .

Neurotransmitter Receptor Modulation

The piperidine-ethanolamine scaffold resembles ligands for G protein-coupled receptors (GPCRs). For example:

  • 5-HT1F_{1F} Agonism: Piperidine derivatives in patents demonstrate serotonin receptor binding, suggesting potential antimigraine applications .

  • Dopamine D2 Modulation: Ethanolamine moieties enhance blood-brain barrier penetration, critical for CNS-targeted drugs .

Pharmacological Applications

Drug Delivery Systems

Ionizable lipids with piperidine cores, such as CP-LC-0729, enhance mRNA delivery in lipid nanoparticles (LNPs) . The ethanolamine group improves endosomal escape, while the cyclopropyl moiety stabilizes lipid membranes .

Central Nervous System (CNS) Therapeutics

The compound’s LogP and polar surface area align with Lipinski’s Rule of Five, favoring oral bioavailability. Preclinical models of analogs show:

  • 80% seizure reduction in epilepsy models via GABAergic modulation .

  • 50% improvement in cognitive function in Alzheimer’s disease assays .

Anti-Inflammatory Agents

Pyridazinyl amino derivatives with cyclopropyl groups inhibit ALK5, a kinase implicated in fibrosis . This compound’s piperidine-ethanolamine structure may similarly target TGF-β signaling .

Challenges and Future Directions

Metabolic Stability

Cyclopropane rings are susceptible to cytochrome P450 oxidation, necessitating prodrug strategies or halogenation to enhance half-life .

Targeted Delivery

Conjugation to antibodies (e.g., anti-HER2) could improve tumor specificity, reducing off-target effects observed in vitro .

Clinical Translation

Phase I trials for analogs are ongoing, with preliminary data showing tolerability up to 200 mg/day . Biomarker studies to validate target engagement (e.g., ALDH activity) are critical for further development .

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